(5Z)-3-cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-CYCLOHEXYL-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a cyclohexyl group, a thioxo group, and a toluidino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the reaction of cyclohexyl isothiocyanate with 4-toluidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final thiazolidinone product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The toluidino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-CYCLOHEXYL-5-THIOPHEN-2-YLMETHYLENE-2-THIOXO-THIAZOLIDIN-4-ONE
- 3-CYCLOHEXYL-5-[(5-ETHYL-2-THIENYL)METHYLENE]-2-THIOXO-4-IMIDAZOLIDINONE
- 3-CYCLOHEXYL-5-[(3-HYDROXYANILINO)METHYLENE]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Uniqueness
3-CYCLOHEXYL-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the toluidino group, in particular, may enhance its antimicrobial activity compared to other similar compounds .
Properties
Molecular Formula |
C17H20N2OS2 |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-hydroxy-5-[(4-methylphenyl)iminomethyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H20N2OS2/c1-12-7-9-13(10-8-12)18-11-15-16(20)19(17(21)22-15)14-5-3-2-4-6-14/h7-11,14,20H,2-6H2,1H3 |
InChI Key |
WJDGPQCBDMOQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)C3CCCCC3)O |
Origin of Product |
United States |
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